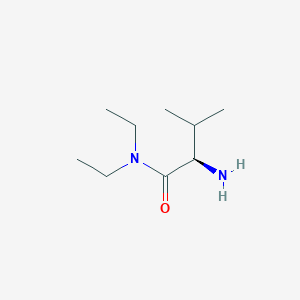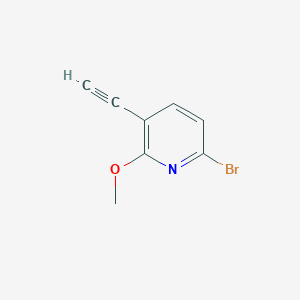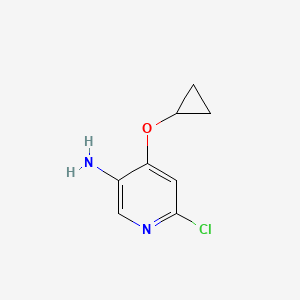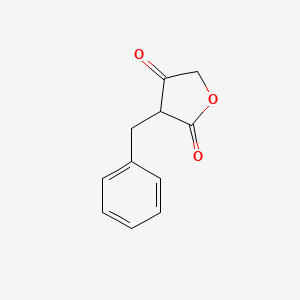
(R)-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring fused with a dihydrothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethyl chloroacetate in the presence of potassium carbonate in ethanol. The reaction is carried out at room temperature for 2 hours, followed by heating at 75°C for 24 hours. The product is then purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol:
Thiomorpholin-3-one: Another related compound that shares the thiazole ring structure.
Uniqueness
®-5-(4,5-Dihydrothiazol-2-yl)pyrrolidin-2-one is unique due to its chiral nature and the combination of the pyrrolidinone and dihydrothiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
(5R)-5-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N2OS/c10-6-2-1-5(9-6)7-8-3-4-11-7/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
AAFSVCMBHCGVAT-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=NCCS2 |
Canonical SMILES |
C1CC(=O)NC1C2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


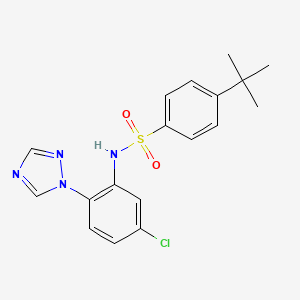
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
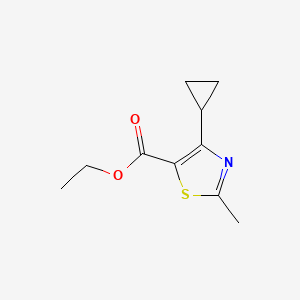
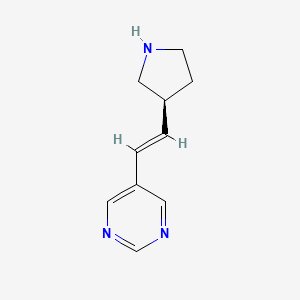
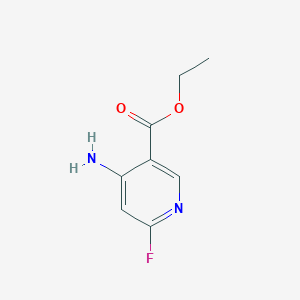
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)

